NH2-PEG4-DOTA
Overview
Description
NH2-PEG4-DOTA is a useful research compound. Its molecular formula is C26H50N6O11 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 622.35375643 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Targeted Cancer Theranostics
NH2-PEG4-DOTA is a versatile chelating agent used in creating multifunctional dendrimer nanocomplexes for targeted cancer theranostics, combining therapeutic and diagnostic capabilities. Studies have demonstrated its application in encapsulating anticancer drugs, such as doxorubicin, within dendrimer nanocomplexes for magnetic resonance imaging (MRI) and chemotherapy of cancer cells. These dendrimer complexes show stability under various pH conditions, sustained drug release, and efficient targeting of cancer cells overexpressing specific receptors, such as folic acid receptors, demonstrating their promise as a theranostic nanoplatform for targeted MRI and chemotherapy (Zhu et al., 2015).
Dual-Modality Imaging
This compound has been utilized to develop dual-modality imaging probes that combine PET imaging and optical imaging capabilities. These probes target specific receptors, such as the Gastrin-releasing peptide (GRP) receptors, often overexpressed in human prostate cancer. For example, this compound conjugated GRPr antagonists have shown promising results in noninvasive PET imaging and intraoperative optical imaging of GRPr-expressing malignancies, enhancing cancer detection and guiding surgical resections (Zhang et al., 2017).
Improved Radiotracer Performance
This compound has been implicated in improving the performance of radiotracers. Studies on DOTA-conjugated radiotracers, like [18F]DOTA-AMBF3-LLP2A, have shown significantly improved tumor uptake and greatly enhanced renal clearance, providing clear tumor visualization and reducing unintended accumulation in non-target areas. This showcases its potential in enhancing the specificity and effectiveness of radiotracers used in molecular imaging, especially PET (Roxin et al., 2019).
Properties
IUPAC Name |
2-[4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O11/c27-1-11-40-13-15-42-17-18-43-16-14-41-12-2-28-23(33)19-29-3-5-30(20-24(34)35)7-9-32(22-26(38)39)10-8-31(6-4-29)21-25(36)37/h1-22,27H2,(H,28,33)(H,34,35)(H,36,37)(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZZXBOBNTERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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